7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromen-4-one core, the introduction of the methoxyphenyl group, and the attachment of the methylpiperazinylmethyl group. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-4-one core, with additional functional groups attached at the 3, 7, and 8 positions. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its potential biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and methoxy groups could enhance its solubility in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the specifics of its molecular structure .Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds related to 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one have demonstrated significant antibacterial and antifungal activities. These activities were comparable to standard treatments and were further explored through molecular docking studies with the crystal structure of oxidoreductase proteins (Mandala et al., 2013).
Neuroprotective Roles
A derivative of this compound, IMM-H004, has shown potential neuroprotective effects in studies related to transient global ischemia. This suggests its potential application in treating neurological conditions stemming from ischemic injuries (Zuo et al., 2015).
Cytotoxic/Anticancer Effects
Certain derivatives have exhibited cytotoxic and anticancer activities, highlighting their potential as therapeutic agents for cancer treatment. The compounds demonstrated inhibitory effects on human carbonic anhydrase enzymes, which can be significant in the development of new anticancer drugs (Gul et al., 2019).
Reduction of Atherogenic Index
This compound has been found to significantly reduce the atherogenic index in hyperlipidemic rats. It also influenced the expression levels of genes related to oxidative stress, suggesting its potential as an antihyperlipidemic agent (Prasetyastuti et al., 2021).
Anticholinesterase Activity
The compound and its analogs have been synthesized and evaluated for their inhibitory activity against butyrylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's (Filippova et al., 2019).
Antioxidant Properties
Some derivatives of this compound have been investigated for their antioxidant properties, demonstrating potential in combating oxidative stress-related diseases (Stanchev et al., 2009).
Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Many coumarin derivatives have been found to have biological activity, including antimicrobial, antiviral, and anticancer effects. The additional functional groups on this particular compound could potentially enhance these activities or confer new ones .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-9-11-24(12-10-23)13-17-19(25)8-7-16-21(26)18(14-28-22(16)17)15-5-3-4-6-20(15)27-2/h3-8,14,25H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAMGQQQXIDWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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